molecular formula C6H6N2O3S B14348826 Benzenesulfonic acid, 4-diazenyl- CAS No. 90829-70-2

Benzenesulfonic acid, 4-diazenyl-

Cat. No.: B14348826
CAS No.: 90829-70-2
M. Wt: 186.19 g/mol
InChI Key: IJNCDSUFLUTMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 4-diazenyl- (IUPAC name: 4-(phenyldiazenyl)benzenesulfonic acid; CAS RN: 104-23-4), is an aromatic sulfonic acid derivative characterized by a sulfonic acid (-SO₃H) group at the para position of a benzene ring and a diazenyl (-N=N-) group linked to a phenyl substituent. This compound is structurally significant due to its conjugated π-system, which enables applications in dyes, pH indicators, and catalysis. The diazenyl group facilitates electron delocalization, enhancing its optical properties and reactivity .

Properties

CAS No.

90829-70-2

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

4-diazenylbenzenesulfonic acid

InChI

InChI=1S/C6H6N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,7H,(H,9,10,11)

InChI Key

IJNCDSUFLUTMQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=N)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, 4-diazenyl- can be synthesized through the sulfonation of benzene using concentrated sulfuric acid and sulfur trioxide . The reaction involves the electrophilic substitution of the benzene ring, forming benzenesulfonic acid. The diazenyl group can be introduced through a diazotization reaction, where aniline derivatives are treated with nitrous acid, followed by coupling with a suitable aromatic compound .

Industrial Production Methods

Industrial production of benzenesulfonic acid, 4-diazenyl- typically involves large-scale sulfonation processes using fuming sulfuric acid (oleum) and sulfur trioxide. The diazotization and coupling reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-diazenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 4-diazenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-diazenyl- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The diazenyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The sulfonic acid group enhances the compound’s solubility and facilitates its use in aqueous environments .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Benzenesulfonic Acid Derivatives
Compound Name (CAS RN) Substituents Key Functional Groups Applications
4-Diazenylbenzenesulfonic acid (104-23-4) -SO₃H at C4; -N=N-C₆H₅ at C4 Sulfonic acid, diazenyl Dyes, pH indicators, catalysts
Methyl Orange (547-58-0) -SO₃⁻Na⁺ at C4; -N=N-C₆H₄-N(CH₃)₂ at C4 Sulfonate, dimethylamino, diazenyl Acid-base indicator, dye
4-Chloro-2-diazenyl derivative (154946-66-4) -Cl, -CH₃, and -SO₃H on benzene; pyrazole-linked diazenyl Sulfonic acid, chloro, methyl, pyrazole Textile dyes, coordination complexes
C10-13 Alkylbenzenesulfonate (68411-30-3) -SO₃⁻Na⁺ at C4; long-chain alkyl groups (C10–13) Sulfonate, alkyl chains Detergents, hydrotropes
Clopidogrel besylate (135046-48-9) -SO₃H linked to Clopidogrel (thienopyridine derivative) Sulfonic acid, pharmaceutical salt Anticoagulant drug
Key Observations :
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -Cl, -SO₃H) increase acidity and stability. For example, benzenesulfonic acid derivatives exhibit pKa values as low as -2.8 (pure benzenesulfonic acid) , while Methyl Orange has pKa 3.76 due to electron-donating -N(CH₃)₂ .
    • Alkyl chains (e.g., C10–13 in detergents) enhance hydrophobicity, making derivatives effective surfactants .
  • Diazenyl Group Role :
    • Conjugation in diazenyl derivatives (e.g., Methyl Orange) shifts UV-Vis absorption to visible wavelengths (λmax = 507 nm), enabling dye applications .
    • Pyrazole-linked diazenyl groups (CAS RN: 154946-66-4) improve thermal stability for high-temperature dyeing processes .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 4-Diazenylbenzenesulfonic Acid Methyl Orange C10-13 Alkylbenzenesulfonate Clopidogrel Besylate
Solubility Slight in water; soluble in hot water Soluble in water Highly water-soluble Soluble in ethanol
Melting Point >300°C (decomposes) >300°C Liquid at RT 158–160°C
Acidity (pKa) ~2.5 (estimated) 3.76 ~1.5 (strong acid) -
Absorption λmax 460–510 nm (azo group) 507 nm N/A N/A
Key Observations :
  • Solubility : Sodium salts (e.g., Methyl Orange) exhibit higher water solubility than free sulfonic acids due to ionic dissociation .
  • Thermal Stability : Aromatic diazenyl derivatives decompose above 300°C, whereas alkylated derivatives (e.g., detergents) remain stable as liquids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.